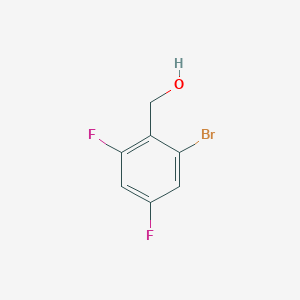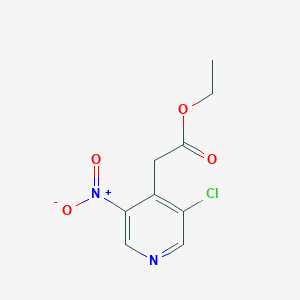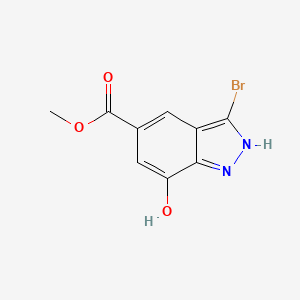
3-Bromo-7-hidroxi-1H-indazol-5-carboxilato de metilo
Descripción general
Descripción
Methyl 3-bromo-7-hydroxy-1H-indazole-5-carboxylate is a synthetic organic compound with the molecular formula C9H7BrN2O3 and a molecular weight of 271.07 g/mol This compound belongs to the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry
Aplicaciones Científicas De Investigación
Aplicaciones anticancerígenas
El 3-bromo-7-hidroxi-1H-indazol-5-carboxilato de metilo muestra potencial en la investigación anticancerígena debido a la capacidad del grupo indazol para inhibir el crecimiento de líneas celulares neoplásicas . Se ha observado que los derivados del compuesto causan un bloqueo en la fase G0-G1 del ciclo celular, lo cual es crucial para la terapia contra el cáncer, ya que puede detener la proliferación de las células cancerosas .
Propiedades antibacterianas y antifúngicas
El sistema cíclico del indazol, que está presente en el this compound, es conocido por sus actividades antibacterianas y antifúngicas. Esto lo convierte en un compuesto valioso para desarrollar nuevos tratamientos contra cepas resistentes de bacterias y hongos .
Efectos antidepresivos y antiinflamatorios
Los compuestos que contienen indazol, incluido el this compound, se han identificado como posibles agentes antidepresivos y antiinflamatorios. Se están explorando sus efectos terapéuticos en estas áreas para desarrollar nuevos medicamentos para la salud mental y los trastornos inflamatorios .
Potencial antiviral
Estudios recientes han destacado el potencial de los derivados del indazol como agentes antivirales. El this compound podría utilizarse como base para sintetizar compuestos con actividad contra diversas infecciones virales .
Actividad antioxidante
Los compuestos que contienen el grupo indazol han mostrado un buen potencial de eliminación de radicales libres, lo que indica propiedades antioxidantes. Esta característica del this compound puede aprovecharse en el desarrollo de tratamientos destinados a reducir el daño relacionado con el estrés oxidativo .
Producción biotecnológica
La estructura del indol del this compound es significativa en aplicaciones biotecnológicas. Puede utilizarse en la producción de colorantes y sabores naturales, y sus derivados han mostrado potencial en aplicaciones terapéuticas para el tratamiento de enfermedades humanas .
Mecanismo De Acción
Target of Action
Indazole derivatives are known to interact with various biological targets. For example, some indazole compounds have been found to inhibit kinases such as CHK1 and CHK2 . .
Mode of Action
The mode of action of indazole derivatives can vary depending on the specific compound and its targets. Some indazole compounds act by inhibiting the activity of their target proteins, thereby affecting cellular processes
Biochemical Pathways
Indazole derivatives can affect various biochemical pathways depending on their targets. For instance, inhibition of CHK1 and CHK2 kinases can affect cell cycle regulation and DNA damage response
Result of Action
The result of a compound’s action depends on its mode of action and the biochemical pathways it affects. Some indazole derivatives have shown antiviral, anti-inflammatory, and anticancer activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-7-hydroxy-1H-indazole-5-carboxylate typically involves the following steps:
-
Bromination: : The introduction of a bromine atom into the indazole ring is achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. This step is carried out under controlled conditions to ensure selective bromination at the desired position.
-
Hydroxylation: : The hydroxyl group is introduced through a hydroxylation reaction, which can be performed using reagents like hydrogen peroxide (H2O2) in the presence of a catalyst such as acetic acid. This step requires careful control of temperature and reaction time to achieve the desired product.
-
Esterification
Propiedades
IUPAC Name |
methyl 3-bromo-7-hydroxy-2H-indazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O3/c1-15-9(14)4-2-5-7(6(13)3-4)11-12-8(5)10/h2-3,13H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVMPNHKDJZVFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(NN=C2C(=C1)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


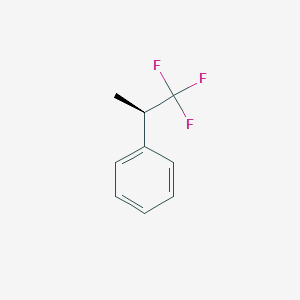
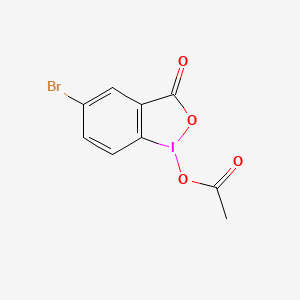
![Bis(acetato)aqua[(S,S)-4,6-bis(4-isopropyl-2-oxazolin-2-yl)-m-xylene]rhodium](/img/structure/B1529472.png)
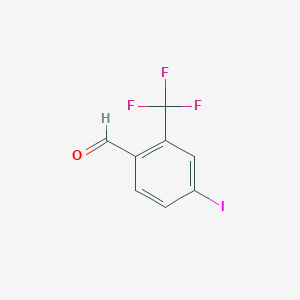
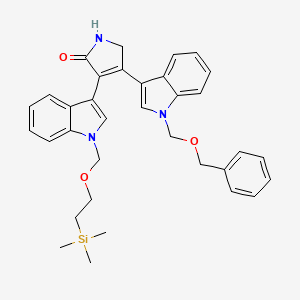

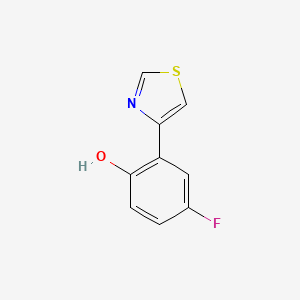
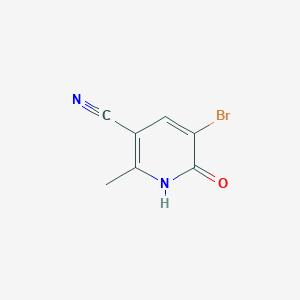
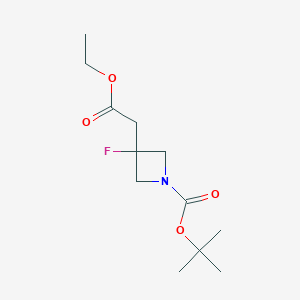
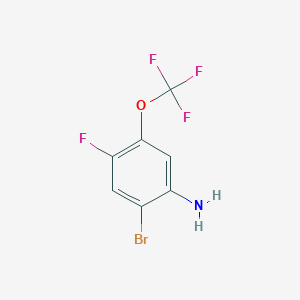
![tert-butyl N-{2H,3H-furo[3,2-b]pyridin-3-yl}carbamate](/img/structure/B1529484.png)
